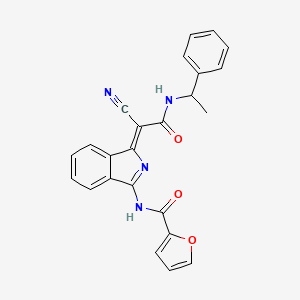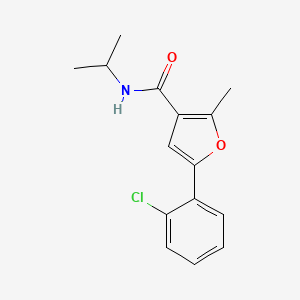![molecular formula C18H19N5O3 B2529535 1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-81-7](/img/structure/B2529535.png)
1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. MMPIP belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and has been shown to have high affinity and selectivity for the metabotropic glutamate receptor 7 (mGlu7).
作用機序
1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one acts as a selective antagonist of the mGlu7 receptor, which is a member of the G protein-coupled receptor family. The mGlu7 receptor is widely expressed in the central nervous system and is involved in the regulation of various physiological processes such as synaptic transmission, neuronal excitability, and synaptic plasticity. By blocking the mGlu7 receptor, this compound modulates the activity of glutamate, which is the major excitatory neurotransmitter in the brain.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one is its high selectivity for the mGlu7 receptor, which allows for more precise targeting of this receptor compared to other compounds that may also interact with other receptors. However, one limitation of this compound is its poor solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one. One area of interest is the potential use of this compound as a therapeutic agent for Alzheimer's disease. Another area of interest is the potential use of this compound as an adjunctive therapy for the treatment of anxiety and depression. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications in other diseases.
合成法
The synthesis of 1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one involves a multi-step process that begins with the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form 2-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one. This intermediate is then reacted with morpholine-4-carbaldehyde and acetic anhydride to form this compound.
科学的研究の応用
1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models of these diseases.
特性
IUPAC Name |
1-(2-methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-13-4-2-3-5-15(13)23-17-14(10-20-23)18(25)22(12-19-17)11-16(24)21-6-8-26-9-7-21/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWSIIYCALTNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)
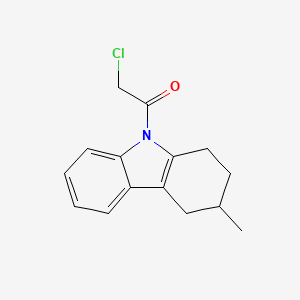
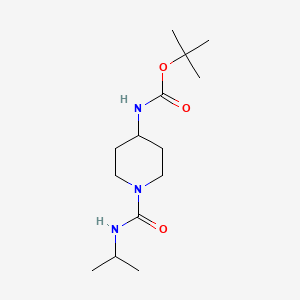
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)
![3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2529461.png)
![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)
![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)
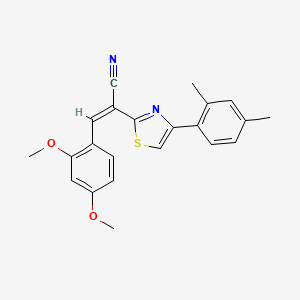
![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)
